N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Description
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c1-10(2)16-14(8-19-9-20-16)17(22)21-15-6-3-11-7-12(18)4-5-13(11)15/h4-5,7-10,15H,3,6H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPNTXGTCPRJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1C(=O)NC2CCC3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves multiple steps:
Bromination of Indene: The starting material, indene, undergoes bromination to form 5-bromo-2,3-dihydro-1H-inden-1-one.
Amination: The brominated indene is then subjected to amination to yield 5-bromo-2,3-dihydro-1H-inden-1-amine.
Coupling with Pyrimidine: The final step involves coupling the amine with 4-propan-2-ylpyrimidine-5-carboxylic acid under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amine and carboxamide groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The brominated indene moiety and the pyrimidine carboxamide structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dihydro-1H-inden-1-one
- 5-bromo-2,3-dihydro-1H-inden-1-amine
- 4-propan-2-ylpyrimidine-5-carboxylic acid
Uniqueness
N-(5-bromo-2,3-dihydro-1H-inden-1-yl)-4-propan-2-ylpyrimidine-5-carboxamide is unique due to its combined structural features of a brominated indene and a pyrimidine carboxamide. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
